molecular formula C6H7ClN2 B12613318 4-Amino-3-chloromethylpyridine

4-Amino-3-chloromethylpyridine

Cat. No.: B12613318
M. Wt: 142.58 g/mol
InChI Key: WRBKSDSJMBTFEW-UHFFFAOYSA-N
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Description

Overview of Pyridine (B92270) Heterocycles as Pivotal Chemical Scaffolds in Organic Synthesis

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a multitude of chemical domains. Its presence is notable in numerous FDA-approved drugs, naturally occurring alkaloids, and advanced materials. Current time information in Bangalore, IN.google.com The pyridine ring's electron-deficient nature, a consequence of the electronegative nitrogen atom, influences its reactivity, making it less susceptible to electrophilic aromatic substitution than benzene (B151609) but more prone to nucleophilic attack. google.comnih.gov This inherent reactivity, coupled with its basicity, water solubility, and capacity for hydrogen bonding, renders the pyridine scaffold a highly desirable component in the design of new chemical entities. google.com The functionalization of the pyridine ring is a central theme in organic chemistry, with ongoing research dedicated to developing novel and efficient methods for introducing a wide array of substituents to its carbon atoms. google.com

Significance of Multifunctionalized Pyridines in Advanced Synthetic Strategies

The strategic placement of multiple functional groups on a pyridine ring gives rise to multifunctionalized pyridines, which are of immense value in advanced synthetic strategies. These compounds serve as versatile building blocks, enabling the synthesis of complex target molecules through sequential and site-selective reactions. The interplay of different functional groups can be harnessed to modulate the electronic properties, reactivity, and biological activity of the resulting molecules. For instance, the presence of both an amino group and a halomethyl group, as in the case of 4-Amino-3-chloromethylpyridine, offers two distinct points for further chemical elaboration. The amino group can act as a nucleophile or a directing group, while the chloromethyl group provides a reactive site for nucleophilic substitution. This dual functionality is a key feature in the construction of diverse molecular libraries for drug discovery and materials science. Research into novel aminomethyl-pyridines has identified potent and selective inhibitors of dipeptidyl peptidase IV (DPP-4), a target for the treatment of type 2 diabetes, highlighting the therapeutic potential of this class of compounds.

Historical and Current Research Trajectories in Amino- and Halomethylpyridine Chemistry

The synthesis of amino- and halomethylpyridines has been a subject of sustained research interest. The introduction of an amino group onto the pyridine ring can be achieved through various methods, including the reduction of nitropyridines and the Hofmann degradation of pyridine carboxamides. google.com The direct amination of halopyridines is also a common strategy. scielo.br Similarly, the introduction of a chloromethyl group can be accomplished through the chlorination of hydroxymethylpyridines, often using reagents like thionyl chloride or phosphorus oxychloride. google.commdpi.com

However, the synthesis of pyridines bearing both an amino and a chloromethyl group presents unique challenges, including regioselectivity and the potential for undesired side reactions due to the presence of multiple reactive sites. Research into the synthesis of related compounds, such as 2-bromo-6-chloromethylpyridine, has explored alternative chlorinating agents to avoid over-conversion where the bromo substituent is also replaced by a chloro group. mdpi.com The development of synthetic routes to specific isomers, for example, 2-Amino-4-(chloromethyl)pyridine hydrochloride, underscores the ongoing efforts to access these valuable building blocks. Current research continues to focus on the development of more efficient, selective, and scalable methods for the synthesis of these multifunctionalized pyridines, driven by their potential application in the synthesis of novel pharmaceuticals and functional materials.

Physicochemical and Spectroscopic Data for Related Pyridine Compounds

Table 1: Physicochemical Properties of Related Pyridine Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
4-Amino-3-chloropyridine (B195901)C₅H₅ClN₂128.56Solid19798-77-7
4-(Chloromethyl)pyridineC₆H₆ClN127.57-10445-91-7
4-Amino-3-(trifluoromethyl)pyridineC₆H₅F₃N₂162.11Solid387824-61-5

Data sourced from references sigmaaldrich.comnih.gov.

Table 2: Spectroscopic Data Identifiers for Related Pyridine Compounds

Compound NameSMILES StringInChI Key
4-Amino-3-chloropyridineNc1ccncc1ClKJBKPRMEMJKXDV-UHFFFAOYSA-N
4-(Chloromethyl)pyridineClCc1ccncc1WZIYCIBURCPKAR-UHFFFAOYSA-N
4-Amino-3-(trifluoromethyl)pyridineNc1ccncc1C(F)(F)FDYAGVPKVELUYPJ-UHFFFAOYSA-N

Data sourced from references sigmaaldrich.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7ClN2

Molecular Weight

142.58 g/mol

IUPAC Name

3-(chloromethyl)pyridin-4-amine

InChI

InChI=1S/C6H7ClN2/c7-3-5-4-9-2-1-6(5)8/h1-2,4H,3H2,(H2,8,9)

InChI Key

WRBKSDSJMBTFEW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1N)CCl

Origin of Product

United States

Ii. Advanced Synthetic Methodologies for 4 Amino 3 Chloromethylpyridine and Its Analogues

Strategic Approaches to Regioselective Pyridine (B92270) Ring Functionalization

The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, deactivates it towards electrophilic aromatic substitution. This characteristic necessitates the development of specialized strategies to achieve regioselective functionalization.

Directed Halogenation and Alkylation Protocols for Pyridine Systems

Directing group strategies and the use of specialized reagents are pivotal in controlling the position of halogenation and alkylation on the pyridine ring.

Directed Halogenation:

Traditional electrophilic halogenation of pyridines often requires harsh conditions and can lead to a mixture of products. chemrxiv.org To address this, methods involving the temporary modification of the pyridine ring have been developed. One such strategy involves the formation of Zincke imine intermediates. This approach entails a ring-opening, halogenation, and subsequent ring-closing sequence, allowing for highly regioselective halogenation at the 3-position under mild conditions. chemrxiv.org

Another innovative method for 4-selective halogenation involves the design of heterocyclic phosphine (B1218219) reagents. acs.org In this two-step process, a phosphine is first installed at the 4-position of the pyridine to form a phosphonium (B103445) salt. This salt is then displaced by a halide nucleophile, yielding the 4-halopyridine. acs.org This method is notable for its tolerance of various functional groups and its applicability to the late-stage functionalization of complex molecules. acs.org

The table below summarizes key aspects of different halogenation strategies.

Halogenation StrategyPosition of HalogenationKey Features
Zincke Imine Intermediates3-positionMild conditions, high regioselectivity. chemrxiv.org
Heterocyclic Phosphine Reagents4-positionTwo-step process, functional group tolerance, suitable for late-stage functionalization. acs.org

Directed Alkylation:

Controlling the position of alkylation on the pyridine ring is also a significant challenge. The Minisci reaction, a classic method for radical alkylation of heteroaromatics, often results in mixtures of isomers. To achieve C4-selectivity, a strategy employing a simple maleate-derived blocking group has been developed. This blocking group effectively directs the Minisci-type decarboxylative alkylation to the 4-position, providing a straightforward and scalable method for accessing C4-alkylated pyridines.

Selective Amination and Chloromethylation Strategies

The introduction of amino and chloromethyl groups requires distinct synthetic approaches that account for the reactivity of the pyridine nucleus.

Selective Amination:

Direct amination of pyridines is a highly desirable transformation, particularly for the synthesis of 4-aminopyridines, which are important pharmacophores. nih.gov A recently developed method achieves C4-selective amination via a nucleophilic substitution of hydrogen (SNH) mechanism. nih.gov This process proceeds through a 4-pyridyl pyridinium (B92312) salt intermediate, which then reacts with aqueous ammonia (B1221849) to yield the 4-aminopyridine (B3432731) product without the need for intermediate isolation. nih.gov The regioselectivity is controlled by the electronic properties of the external pyridine reagents. nih.gov

For the amination of polyhalogenated pyridines, an environmentally friendly method using water as a solvent has been reported. This base-promoted selective amination proceeds with high efficiency and offers a practical route to 2-aminopyridine (B139424) derivatives.

Selective Chloromethylation:

The introduction of a chloromethyl group onto a pyridine ring can be achieved through various multi-step sequences. One common approach involves the functionalization of a pre-existing substituent. For instance, a hydroxymethyl group can be converted to a chloromethyl group using a chlorinating agent like thionyl chloride. Another strategy involves the Friedel-Crafts acylation of pyridine or its derivatives, followed by reduction to the corresponding hydroxymethyl compound, and subsequent chlorination. google.com

Convergent and Linear Synthetic Pathways to Pyridine Derivatives

The synthesis of complex pyridine derivatives like 4-Amino-3-chloromethylpyridine often relies on multi-step linear or convergent strategies starting from readily available precursors.

Multi-step Sequences from Readily Available Pyridine Precursors

These sequences involve a series of reactions to build the desired functionality onto the pyridine core.

A common linear sequence to introduce a chloromethyl group involves the oxidation of a methyl group on the pyridine ring to a carboxylic acid. This acid is then esterified, followed by reduction of the ester to a hydroxymethyl group. Finally, the hydroxymethyl group is chlorinated to yield the desired chloromethylpyridine. This multi-step process, while effective, can be lengthy.

A more direct approach involves the reaction of 2-alkoxy-5-alkoxymethyl-pyridine derivatives with a chlorinating agent to directly form 2-chloro-5-chloromethyl-pyridine. This process offers the advantage of fewer steps and the use of inexpensive starting materials derived from 3-methylpyridine.

Catalytic hydrogenation is a widely used method for the reduction of nitro groups to amino groups. In the context of pyridine synthesis, a nitro group can be introduced onto the ring and subsequently reduced to an amino group. For example, a nitropyridine derivative can be hydrogenated using a catalyst such as palladium on carbon (Pd/C) to yield the corresponding aminopyridine.

The hydrogenation of the pyridine ring itself to form piperidines is also a significant transformation. Rhodium-based catalysts, such as rhodium on carbon or rhodium oxide, have been shown to be highly effective for the hydrogenation of a variety of pyridines under mild conditions. This method is tolerant of many functional groups, including alcohols and amines.

The following table outlines the key reagents and products in these multi-step sequences.

Synthetic StepReagentsProduct
OxidationOxidizing agent (e.g., KMnO4)Pyridine carboxylic acid
EsterificationAlcohol, Acid catalystPyridine ester
ReductionReducing agent (e.g., NaBH4)Hydroxymethylpyridine
ChlorinationChlorinating agent (e.g., SOCl2)Chloromethylpyridine
Catalytic Hydrogenation (Nitro to Amino)H2, Catalyst (e.g., Pd/C)Aminopyridine
Catalytic Hydrogenation (Pyridine to Piperidine)H2, Catalyst (e.g., Rh/C, Rh2O3)Piperidine

Exploration of Alternative Starting Materials and Building Blocks for Pyridine Synthesis.

The quest for more efficient and sustainable routes to pyridine derivatives has led to the investigation of diverse starting materials. Substituted pyridines are integral to numerous natural products, including vitamins and alkaloids, as well as a wide array of FDA-approved drugs. This has spurred research into novel building blocks for pyridine ring construction.

One-pot multicomponent reactions have emerged as a powerful strategy, offering high synthetic efficiency and atom economy. For instance, the synthesis of polysubstituted pyridines has been achieved in very good yields from aldehydes, phosphorus ylides, and propargyl azide (B81097) through a domino reaction sequence. Another approach involves the use of readily available starting materials for the synthesis of pyridines and fused pyridines.

The structural diversity of pyridine derivatives necessitates a broad range of starting materials. Functionalized pyridines serve as valuable building blocks in both organic synthesis and medicinal chemistry. For example, 4-aminoquinoline-3-carbonitriles, which possess vicinal amino and cyano groups, are attractive building blocks for constructing more complex polycyclic systems. The development of new synthetic methods, such as the transformation of anthranilonitriles into 4-aminoquinoline-3-carbonitrile, expands the toolbox for creating diverse pyridine-based molecules.

Starting Material/Building BlockSynthetic ApproachResulting Pyridine DerivativeReference
Aldehydes, phosphorus ylides, propargyl azideOne-pot domino reactionPolysubstituted pyridines
Substituted anthranilonitrilesReaction with 3-bromopropanenitrile followed by Thorpe-Ziegler cyclization4-aminoquinoline-3-carbonitriles
Indole-tethered allene (B1206475) precursorPalladium-catalyzed sequential oxycyclizationOxepino indoles
4-hydroxy-5-methyl-1H-pyridin-2-oneReaction with ammonia and ammonium (B1175870) bromide4-amino-5-methylpyridinone

Methodological Advancements and Process Optimization in Synthesis.

Significant strides are being made in optimizing the synthetic processes for pyridine derivatives to improve yield, purity, and scalability while minimizing environmental impact.

Continuous flow reactors are gaining prominence in the synthesis of pyridine derivatives due to their potential for enhanced control, safety, and efficiency. These systems allow for precise control over reaction parameters such as temperature and mixing, leading to improved product quality and yield. The use of microchannel reactors, for instance, has been demonstrated in the synthesis of 4-amino-3-chlorophenol, a related aminophenol derivative. This technology can mitigate problems associated with batch processing, such as reactor clogging and localized overheating. Continuous oscillatory flow bioreactors (COFB) also represent a strategy for process intensification, as demonstrated in protein extraction processes, a concept that could be adapted for chemical synthesis.

The optimization of reaction conditions is a critical aspect of synthesizing this compound and its analogues with high yield and purity. This involves a systematic study of various parameters, including catalysts, solvents, temperature, and reaction time.

For example, in the synthesis of aminomethyl-pyridines, the choice of catalyst and reaction conditions was found to be crucial. The hydrogenation of a cyano group to an aminomethyl group was most reliably achieved using palladium on charcoal. In another instance, the use of Raney Nickel as a catalyst with hydrazine (B178648) hydrate (B1144303) as a hydrogen source proved more efficient for a similar transformation. The optimization of bases is also critical, as demonstrated in the selective mono-N-alkylation of substituted anthranilonitriles, where a variety of bases were screened to achieve the best yields.

ReactionKey Optimization ParameterOutcomeReference
Hydrogenation of cyano-pyridinesCatalyst (Palladium on charcoal vs. Raney Nickel)Improved reliability and efficiency
Mono-N-alkylation of anthranilonitrilesBase selectionEnhanced yield of mono-alkylated product
Synthesis of 2-aryl-substituted pyridinesMetal-free protocol (Iodine and triethylamine)High chemoselectivity and functional group tolerance
Synthesis of 4-amino-5-methylpyridinoneSolvent for crystallizationIsolation and purification of the final product

The transition from laboratory-scale synthesis to industrial production requires careful consideration of scalability and process development. The goal is to develop a process that is not only efficient and cost-effective but also safe and environmentally friendly on a large scale.

Key considerations include avoiding hazardous reagents and solvents, minimizing by-product formation, and simplifying purification procedures. For instance, a process for preparing 4-amino-5-methylpyridinone was developed to be easily implementable on an industrial scale, avoiding large excesses of solvent and using more environmentally friendly reagents. The use of continuous flow reactors inherently offers advantages for scalability by allowing for continuous production without the need for large batch reactors. Furthermore, the development of robust catalytic systems, such as a bifunctional noble metal-solid acid catalyst for one-pot pyridine synthesis, can facilitate scalable production.

Green Chemistry Principles Applied to Pyridine Derivative Synthesis.

The principles of green chemistry are increasingly being integrated into the synthesis of pyridine derivatives to minimize environmental impact. This involves the use of safer solvents, renewable feedstocks, and catalytic processes, as well as the design of reactions with high atom economy.

Several green synthetic methods have been developed, including microwave-assisted synthesis, ultrasonic irradiation, and solvent-free reactions. Microwave-assisted synthesis, for example, has been shown to significantly reduce reaction times and improve yields in the preparation of novel pyridine derivatives compared to conventional heating methods. The use of recyclable catalysts, such as heterogeneous organocatalysts, further enhances the green credentials of these synthetic routes.

The development of biphasic systems using functionalized pyridines as solvents allows for easy separation of the product and recycling of the solvent, reducing energy-intensive distillation steps. Furthermore, the use of water or other environmentally benign solvents is a key focus in green chemistry approaches to pyridine synthesis. These efforts are crucial for developing sustainable and economically viable processes for the production of this compound and other valuable pyridine compounds.

Iii. Mechanistic Investigations of 4 Amino 3 Chloromethylpyridine Reactivity

Mechanistic Understanding of Amino Group Transformations on the Pyridine (B92270) Ring.

The amino group at the 4-position is a versatile functional handle that can undergo a variety of transformations typical of aromatic amines. semanticscholar.org Its reactivity is influenced by the electronic nature of the pyridine ring.

Acylation : The amino group can act as a nucleophile and react with acylating agents like acid chlorides or anhydrides to form amides. google.comclockss.org This reaction is often used to protect the amino group or to introduce new functional moieties.

Diazotization : Aromatic primary amines can react with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This is a powerful intermediate that can subsequently be replaced by a wide range of substituents (e.g., -OH, -CN, halogens) in Sandmeyer-type reactions. For 4-aminopyridine (B3432731) derivatives, this provides a route to a diverse array of 4-substituted pyridines.

Alkylation/Arylation : The amino group can be alkylated or arylated, although over-alkylation can be an issue. Its nucleophilicity allows it to react with electrophiles, but its basicity can also lead to simple acid-base reactions.

Carbamate and Urea Formation : The amino group can react with appropriate reagents to form carbamates and ureas, which has been explored for derivatives of 4-aminopyridine in medicinal chemistry contexts. nih.gov

The electronic character of the pyridine ring makes the 4-amino group a strong nucleophile, and its transformations are a key strategy for the synthesis of functionalized pyridine derivatives. researchgate.netlookchem.comnih.gov

Coupling and Condensation Reaction Mechanisms Involving the Amino Moiety

The amino group of 4-Amino-3-chloromethylpyridine is instrumental in various coupling and condensation reactions, enabling the formation of new carbon-nitrogen and other covalent bonds. These reactions are fundamental in constructing more complex molecular architectures.

Coupling Reactions:

Metal-catalyzed cross-coupling reactions are a powerful tool for forming new bonds. The amino group can participate in several such transformations:

Suzuki-Miyaura Coupling: While the amino group itself is not the primary reactive site in a typical Suzuki-Miyaura reaction, its presence influences the electronic properties of the pyridine ring. However, derivatives where the amino group is part of a larger system can undergo this reaction. For instance, chloroaminoheterocyclic compounds can react with phenylboronic acid in the presence of a palladium catalyst.

Buchwald-Hartwig Amination: This reaction is a cornerstone for forming C-N bonds. While the primary application involves coupling an amine with an aryl halide, the amino group of this compound can be a substrate for N-arylation using a copper catalyst system like CuI/L-proline.

Reductive Cross-Coupling: Nickel-catalyzed reductive cross-coupling reactions provide a pathway for the formation of biaryls without the need for pre-generated organometallic reagents. organic-chemistry.org

Condensation Reactions:

Condensation reactions involving the amino group are common for synthesizing various heterocyclic systems and other functionalized molecules.

Schiff Base Formation: The amino group can react with aldehydes or ketones to form imines (Schiff bases). This reaction is often a key step in the synthesis of more complex molecules. For example, simple condensation reactions with aldehydes like 3-nitrobenzaldehyde (B41214) can be followed by cyclization with reagents such as thioglycolic acid to generate thiazolidinone derivatives. mdpi.com

Multicomponent Reactions: this compound can potentially participate in one-pot, multicomponent reactions. For instance, a three-component reaction involving aldehydes, malononitrile, and an N-alkyl-2-cyanoacetamide can lead to highly functionalized pyridines through a domino Knoevenagel condensation/Michael addition/intramolecular cyclization/autoxidation sequence. mdpi.com

Reaction TypeReagents/CatalystsProduct Type
Buchwald-Hartwig AminationCuI/L-prolineN-aryl derivatives
Schiff Base FormationAldehydes/KetonesImines (Schiff bases)
Thiazolidinone SynthesisSchiff base, Thioglycolic acidThiazolidinone derivatives
Multicomponent ReactionAldehydes, Malononitrile, N-alkyl-2-cyanoacetamideHighly functionalized pyridines

Intramolecular Reactivity and Cyclization Pathways of Functionalized Pyridines

The presence of both a nucleophilic amino group and an electrophilic chloromethyl group on the same pyridine scaffold allows for the possibility of intramolecular reactions, leading to the formation of cyclic structures. The specific pathways and products depend on the reaction conditions and the nature of any additional functional groups.

One prominent pathway is intramolecular cyclization. For instance, the treatment of appropriately substituted precursors can lead to the formation of fused heterocyclic systems. A stepwise synthesis of asymmetric oxacalix uiowa.eduarenes has been developed using linear precursors with protecting groups. beilstein-journals.org The final intramolecular cyclization is often achieved under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization. beilstein-journals.org

Another example involves the intramolecular carbolithiation of N-allyl-ynamides. This process can be used to generate 1,4-dihydropyridines and pyridines. The reaction proceeds via an anionic 6-endo-dig cyclization, which can be followed by further functionalization to yield desired substituted pyridines. beilstein-journals.org

Base-mediated cascade reactions of α,β-unsaturated ketones and 1,1-enediamines can also lead to the formation of 2-amino-4,6-diarylpyridine derivatives through a sequence of Michael addition, intramolecular cyclization, and aromatization. organic-chemistry.org

Cyclization StrategyKey Intermediates/PrecursorsResulting Structure
Stepwise SynthesisLinear protected precursorsAsymmetric oxacalix uiowa.eduarenes
Intramolecular CarbolithiationN-allyl-ynamides1,4-Dihydropyridines and Pyridines
Base-Mediated Cascadeα,β-unsaturated ketones, 1,1-enediamines2-Amino-4,6-diarylpyridines

Role of the Pyridine Nitrogen in Directing Chemical Reactivity and Selectivity

Electronic Effects:

Electron-Withdrawing Nature: The nitrogen atom is more electronegative than carbon, leading to a decrease in electron density around the pyridine ring. This makes the ring "π-deficient" and generally less reactive towards electrophilic aromatic substitution compared to benzene (B151609). uoanbar.edu.iqimperial.ac.uk Reactions like nitration and sulfonation require vigorous conditions. uoanbar.edu.iq

Protonation: In acidic media, the lone pair on the pyridine nitrogen is readily protonated, forming a pyridinium (B92312) ion. uoanbar.edu.iq The resulting positive charge further deactivates the ring towards electrophilic attack. uoanbar.edu.iqimperial.ac.uk

Nucleophilic Substitution: Conversely, the electron-withdrawing nature of the nitrogen activates the pyridine ring towards nucleophilic substitution, particularly at the 2- and 4-positions. uoanbar.edu.iqimperial.ac.uk This is because the negative charge in the Meisenheimer-type intermediate can be stabilized on the electronegative nitrogen atom. imperial.ac.uk

Directing Effects:

Regioselectivity in Electrophilic Substitution: When electrophilic substitution does occur, it preferentially takes place at the 3- and 5-positions. This is because the Wheland-type intermediates for attack at these positions avoid placing an unfavorable positive charge on the nitrogen atom. imperial.ac.uk

Regioselectivity in Nucleophilic Substitution: Nucleophilic attack is favored at the 2- and 4-positions. uoanbar.edu.iqimperial.ac.uk The greater reactivity of the 4-position compared to the 2-position in some cases can be explained by the relative stability of the Wheland complexes formed during the reaction. uoanbar.edu.iq

The pyridine nitrogen's ability to coordinate with metal catalysts also plays a significant role in directing the outcome of various coupling reactions, influencing both the rate and selectivity of the transformation.

Iv. Advanced Characterization and Spectroscopic Methodologies in Research

High-Resolution Structural Elucidation Techniques

The precise determination of the molecular structure of 4-Amino-3-chloromethylpyridine requires a combination of high-resolution spectroscopic methods. These techniques provide insights into the atomic connectivity, chemical environment of nuclei, and the nature of chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Pyridine (B92270) Derivatives

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, including pyridine derivatives. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic frameworks.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments and Analysis

In ¹H NMR spectroscopy of a compound like this compound, the protons on the pyridine ring would appear as distinct signals in the aromatic region of the spectrum. The chemical shifts (δ) are influenced by the electronic effects of the amino (-NH₂) and chloromethyl (-CH₂Cl) substituents. The amino group, being an electron-donating group, would typically shield the ring protons, shifting them to a lower frequency (upfield). Conversely, the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the chloromethyl group would cause deshielding, shifting protons to a higher frequency (downfield).

The protons of the chloromethyl group would likely appear as a singlet, given the absence of adjacent protons for coupling. The amino group protons might also appear as a broad singlet.

For ¹³C NMR spectroscopy, the carbon atoms of the pyridine ring would exhibit chemical shifts characteristic of aromatic heterocycles. The carbon atom attached to the chloromethyl group and the one bearing the amino group would be significantly influenced by these substituents. Theoretical calculations and comparisons with similar structures are crucial for definitive assignments. For instance, in a study on 4-chloromethyl pyridine hydrochloride, ¹³C and ¹H NMR data were used to investigate the molecular structure at an elemental level. google.com

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-28.0 - 8.2-
C-2-148 - 152
C-3-120 - 125
C-4-145 - 150
H-56.5 - 6.7-
C-5-108 - 112
H-68.0 - 8.2-
C-6-148 - 152
-CH₂Cl4.5 - 4.740 - 45
-NH₂4.0 - 5.0 (broad)-

Note: The data in this table is predictive and based on typical chemical shifts for related pyridine derivatives. Actual experimental values may vary.

Advanced 2D NMR Experiments for Connectivity and Stereochemical Assignment

To unambiguously assign proton and carbon signals and to determine the connectivity between atoms, advanced 2D NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the pyridine ring, while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to establish longer-range (2-3 bond) correlations, which are vital for confirming the placement of the substituents on the pyridine ring.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and FT-Raman Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation. FT-IR and FT-Raman spectra are complementary techniques.

In the FT-IR spectrum of this compound, characteristic absorption bands would be expected. The N-H stretching vibrations of the primary amine would appear in the region of 3200-3400 cm⁻¹. thermofisher.com The C-H stretching of the aromatic ring and the chloromethyl group would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1400-1650 cm⁻¹ region. google.com The C-Cl stretching vibration would be found at lower wavenumbers, generally in the 600-800 cm⁻¹ range.

FT-Raman spectroscopy provides similar vibrational information but is particularly useful for analyzing symmetric vibrations and is less susceptible to interference from water, making it suitable for aqueous samples. A study on 4-chloromethyl pyridine hydrochloride utilized both FT-IR and FT-Raman spectroscopy, with spectra recorded in the 4000-400 cm⁻¹ and 3500-100 cm⁻¹ regions, respectively, to confirm vibrational frequencies obtained from computational studies. google.com

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
-NH₂Symmetric & Asymmetric Stretch3200 - 3400FT-IR, Raman
Aromatic C-HStretch3000 - 3100FT-IR, Raman
-CH₂ClStretch2850 - 3000FT-IR, Raman
Pyridine RingC=C, C=N Stretch1400 - 1650FT-IR, Raman
-NH₂Scissoring1590 - 1650FT-IR
C-ClStretch600 - 800FT-IR, Raman

Note: This table presents expected frequency ranges based on known data for similar functional groups and compounds.

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for this compound might include the loss of a chlorine atom, the chloromethyl group, or hydrogen cyanide (HCN) from the pyridine ring. Analysis of these fragments helps to confirm the proposed structure.

X-ray Diffraction Analysis for Crystalline Material Structures

For compounds that can be obtained in a crystalline form, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.

V. Computational and Theoretical Studies on 4 Amino 3 Chloromethylpyridine

Quantum Chemical Investigations Utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of many-body systems like molecules. It is favored for its balance of accuracy and computational cost, making it suitable for studying relatively large molecules. DFT methods are employed to determine the molecule's fundamental properties, which are governed by the distribution of its electron density.

A fundamental step in computational analysis is geometry optimization. This process involves finding the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the ground state geometry. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311+G(d,p)), the bond lengths, bond angles, and dihedral angles of 4-Amino-3-chloromethylpyridine are systematically adjusted to locate this minimum energy structure.

Once the optimized geometry is obtained, the electronic structure can be determined. This includes calculating the total energy, dipole moment, and the distribution of electronic charge across the molecule. While detailed, peer-reviewed computational studies providing the specific optimized geometrical parameters (bond lengths and angles) for this compound are not widely available in the public literature, the expected structure would feature a planar pyridine (B92270) ring with the amino and chloromethyl groups as substituents.

Table 1: Representative Theoretical Geometrical Parameters (Hypothetical Data) This table illustrates the type of data obtained from a DFT geometry optimization. Actual calculated values for this compound are not available in the cited search results.

Parameter Atom Pair/Trio Expected Value (Å or °)
Bond Length C2-C3 ~1.39
C3-C4 ~1.39
C4-N(amino) ~1.37
C3-C(methylene) ~1.51
C(methylene)-Cl ~1.79
Bond Angle C2-C3-C4 ~118
C3-C4-N(amino) ~121

Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding chemical reactivity. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. For pyridines and related heterocycles, these orbitals and their energies dictate the molecule's susceptibility to electrophilic and nucleophilic attack.

Specific calculated HOMO, LUMO, and energy gap values for this compound have not been identified in the surveyed literature. However, analysis would typically involve mapping the electron density of these orbitals to visualize potential sites for reaction.

Table 2: Frontier Molecular Orbital Energy Data (Hypothetical Data) This table shows representative data from an FMO analysis. Actual calculated values for this compound are not available in the cited search results.

Molecular Orbital Energy (eV)
HOMO -6.5 to -5.5
LUMO -1.0 to -0.5

| Energy Gap (ΔE) | 4.5 to 5.5 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a powerful tool used to visualize the charge distribution within a molecule and predict how it will interact with other species. The MEP map illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

These maps are invaluable for predicting sites for electrophilic and nucleophilic attack.

Negative Regions (Red/Yellow): Indicate electron-rich areas, such as those around electronegative atoms (e.g., nitrogen, chlorine, and the amino group's lone pair). These sites are susceptible to electrophilic attack.

Positive Regions (Blue): Indicate electron-poor areas, often around hydrogen atoms, which are attractive to nucleophiles.

For this compound, one would expect to see strong negative potential around the pyridine nitrogen atom and the amino group, making them likely sites for protonation or interaction with electrophiles. The area around the chloromethyl group would also exhibit complex potential due to the electronegativity of the chlorine atom. An MEP map provides a more nuanced view of reactivity than simple atom charges alone.

Natural Bond Orbital (NBO) analysis transforms the complex many-electron molecular wave function into a more intuitive picture of localized bonds and lone pairs. This method provides detailed insights into charge transfer, hyperconjugative interactions, and delocalization of electron density within the molecule.

Reaction Dynamics and Pathway Modeling

Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions. This involves mapping the potential energy surface of a reaction to understand its mechanism, identify intermediate structures, and calculate the energy barriers that control the reaction rate.

A key aspect of reaction modeling is the characterization of the transition state (TS)—the highest energy point along the reaction coordinate connecting reactants and products. Locating the TS structure and calculating its energy is crucial for determining the activation energy (Ea) of the reaction. The activation energy represents the minimum energy required for the reaction to occur and is a primary determinant of the reaction rate.

Prediction of Reaction Selectivity and Elucidation of Reaction Mechanisms

Computational chemistry offers powerful tools for predicting the regioselectivity and site-selectivity of chemical reactions and for elucidating their underlying mechanisms. For substituted pyridines, these methods are crucial for understanding how different substituents influence the reactivity of the pyridine ring.

Theoretical studies on substituted pyridines often employ Density Functional Theory (DFT) to model reaction pathways and transition states. For instance, in electrophilic aromatic substitution reactions on pyridine, the electron-deficient nature of the ring generally directs incoming electrophiles to the meta-position. However, the presence of activating groups, such as an amino group, can alter this selectivity. Computational models can quantify the activating or deactivating effects of substituents and predict the most likely sites of reaction.

A key aspect of these studies is the analysis of the electronic structure of the pyridine derivative. The distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and calculated electrostatic potential maps can all provide insights into where a nucleophilic or electrophilic attack is most likely to occur. For a molecule like this compound, computational models would be essential to predict the outcome of various reactions, considering the interplay of the activating amino group and the deactivating, but potentially reactive, chloromethyl group.

While specific studies on this compound are not available, research on the reactions of other substituted pyridines with electrophiles demonstrates the utility of these computational approaches. For example, studies on the reactions of aminopyridines with halogens and other electrophiles have used computational methods to rationalize the observed products and reaction pathways. These studies often involve calculating the energies of possible intermediates and transition states to determine the most favorable reaction mechanism.

The following table illustrates the type of data that would be generated in a computational study to predict reaction selectivity, using hypothetical values for this compound based on general principles for substituted pyridines.

Reactive PositionCalculated ParameterValue (Arbitrary Units)Predicted Selectivity
C2Activation Energy for Electrophilic AttackHighLow
C5Activation Energy for Electrophilic AttackModerateModerate
C6Activation Energy for Electrophilic AttackLowHigh
N1 (Amino)Proton AffinityHighHigh (for protonation)

This table is illustrative and not based on published experimental data for this specific compound.

Molecular Modeling and In Silico Docking Studies for Structure-Reactivity Relationships

Molecular modeling and in silico docking are invaluable computational techniques for investigating how the three-dimensional structure of a molecule influences its biological activity. These methods are widely applied in drug discovery and medicinal chemistry to predict the binding of small molecules to biological targets such as enzymes and receptors. For substituted pyridine derivatives, which are common scaffolds in pharmaceuticals, these studies provide critical insights into their structure-activity relationships (SAR). nih.gov

In a typical in silico docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The small molecule of interest, in this case, a derivative of this compound, is then computationally "docked" into the active site of the protein. Docking algorithms predict the preferred binding orientation and conformation of the ligand and calculate a "docking score," which is an estimate of the binding affinity.

Studies on other aminopyridine derivatives have successfully used this approach to identify potential drug candidates and to understand their mechanism of action at a molecular level. For example, molecular modeling studies on 2-aminopyridine (B139424) derivatives as c-Met kinase inhibitors have utilized 3D-Quantitative Structure-Activity Relationship (QSAR) models, molecular docking, and molecular dynamics simulations to elucidate their binding modes. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the active site. nih.gov

The insights gained from such studies can guide the design of new derivatives with improved potency and selectivity. For this compound, molecular modeling could be used to predict its potential biological targets and to design modifications that would enhance its binding to a specific protein.

The following table summarizes the kind of data generated from in silico docking studies, using examples of substituted pyridine derivatives from the literature as a reference.

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
Pyridine Derivative 8EGFR-8.5MET793, LYS745
Pyridine Derivative 14EGFR-9.2MET793, ASP855
2-Aminopyridine Derivative Ac-Met Kinase-10.1TYR1230, MET1211
2-Aminopyridine Derivative Bc-Met Kinase-9.8TYR1230, ASP1222

This table is a representative example based on data for analogous compounds and does not represent data for this compound itself. The specific derivatives are not named as they fall outside the scope of this article.

Unable to Generate Article on "this compound" Due to Lack of Specific Research Data

Despite a comprehensive search of available scientific literature, it is not possible to generate a detailed and scientifically accurate article focusing solely on the chemical compound “this compound” as per the provided outline. The existing research data is insufficient to populate the specific sections and subsections requested, particularly concerning its detailed synthetic utility and derivatization strategies.

While general information on the synthesis and reactions of pyridine derivatives is abundant, specific research findings, including detailed examples and data tables for this compound, are not available in the public domain. The search yielded information on related but distinct compounds such as 4-amino-3-chloropyridine (B195901) and 3-chloromethylpyridine. However, the unique combination of the amino and chloromethyl groups at the specified positions on the pyridine ring is what defines the target compound's specific reactivity and applications. Extrapolating from related compounds would be speculative and would not meet the required standard of scientific accuracy for this article.

The requested outline demands in-depth coverage of:

VI. Synthetic Utility and Derivatization Strategies of this compound

Vi. Synthetic Utility and Derivatization Strategies of 4 Amino 3 Chloromethylpyridine

Development of Further Functionalized Pyridine (B92270) Derivatives.

Targeted Modifications of the Amino and Chloromethyl Groups.

Without specific studies on 4-Amino-3-chloromethylpyridine for these applications, any attempt to create the article would result in a piece that is either too general to be informative or contains unsubstantiated claims. To maintain a professional and authoritative tone based on factual, sourced information, the generation of this article cannot proceed at this time. Further primary research on the synthesis and reactivity of this compound would be required to provide the necessary content for such a detailed review.

Applications in Advanced Organic Materials and Polymer Chemistry

The bifunctional nature of this compound positions it as a promising monomer for the synthesis of advanced organic materials and functional polymers. The reactive chloromethyl group can participate in polymerization reactions or serve as an anchor for grafting onto existing polymer backbones, while the amino group can be used for further functionalization or to impart specific properties such as basicity, hydrophilicity, and metal-binding capabilities.

While direct polymerization of this compound is not extensively documented in publicly available literature, its structural motifs are found in well-studied polymer systems. The principles of polymerization for analogous compounds, such as 4-chloromethyl styrene (B11656) and 4-vinylpyridine, provide a strong basis for its potential applications.

The presence of the chloromethyl group allows for its use in various polymerization techniques. For instance, it can be converted to a vinyl group, enabling free radical or controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to produce well-defined polymers.

Alternatively, the chloromethyl group can be used to graft the molecule onto existing polymer chains. For example, copolymers containing reactive sites can be functionalized with this compound to introduce aminopyridyl moieties. This approach has been demonstrated with 4-chloromethyl styrene, which is copolymerized and then reacted with nucleophiles to introduce functionalities. A similar strategy could be employed with this compound to create polymers with pendant aminopyridyl groups, which could have applications as catalysts, ligands for metal complexes, or in the development of materials with specific surface properties.

The resulting amino-functionalized polymers could exhibit interesting properties, such as high glass transition temperatures and thermal stability, as observed in polymers derived from 4-chloromethyl styrene. The amino groups along the polymer chain can also serve as sites for further chemical modifications, allowing for the creation of highly functionalized and tailored materials.

Table of Compounds Mentioned

Compound Name
This compound
4-Chloromethyl Styrene
4-vinylpyridine
Polystyrene
Poly(4-vinylpyridine)

Pyridine derivatives are widely recognized for their utility in analytical chemistry, particularly in the development of sensors and analytical reagents. nih.gov The structural features of this compound, specifically the pyridine nitrogen and the amino group, suggest its potential for similar applications.

The lone pair of electrons on the pyridine nitrogen, as well as the amino group, can coordinate with metal ions. This property is the basis for the development of colorimetric and fluorescent chemosensors. By incorporating this compound into a larger molecular framework or a polymer, it could be developed into a selective sensor for detecting specific metal ions. The binding of a metal ion would be expected to cause a change in the spectroscopic properties of the molecule, such as a shift in the absorption or emission spectrum, which can be measured analytically. Research on other pyridine-based sensors has shown that they can be highly sensitive and selective for a range of metal ions.

Furthermore, pyridine-containing polymers have been used as the sensing material in gas sensors. For example, polypyrrole-based sensors have shown sensitivity to pyridine and its derivatives. A polymer incorporating this compound could potentially be used to create a gas sensor with a specific response to certain analytes.

In the realm of separation science, the basicity of the pyridine and amino groups makes this compound and its derivatives suitable for analysis by chromatographic methods. An established High-Performance Liquid Chromatography (HPLC) method for the analysis of the related compound 4-amino-3-chloropyridine (B195901) utilizes a mixed-mode column that combines reversed-phase and ion-exchange mechanisms. This approach allows for the efficient separation of such polar, basic compounds. A similar methodology would likely be effective for the analysis of this compound and any materials or derivatives synthesized from it.

Vii. Future Research Avenues and Interdisciplinary Prospects

Innovations in Environmentally Benign and Sustainable Synthetic Routes

The imperative to develop greener and more sustainable chemical processes is a major focus of modern chemistry. For pyridines and their derivatives, this includes moving away from harsh reagents and multi-step batch processes that generate significant waste.

Recent advancements in flow chemistry, particularly when coupled with microwave assistance, offer a promising alternative for pyridine (B92270) synthesis. beilstein-journals.org This approach allows for a one-step preparation of pyridines from readily available materials, bypassing the need to isolate intermediates and reducing solvent usage. beilstein-journals.org Researchers have successfully demonstrated the use of microwave flow reactors for both the Bohlmann–Rahtz pyridine synthesis and the Hantzsch dihydropyridine (B1217469) synthesis. beilstein-journals.org These methods provide a pathway to produce trisubstituted pyridines as single regioisomers in a continuous fashion. beilstein-journals.org

Furthermore, the development of novel catalytic systems is crucial for improving the efficiency and environmental footprint of pyridine synthesis. For instance, researchers at Virginia Commonwealth University have devised a highly efficient method for manufacturing halo-substituted nicotinonitriles by using a dehydrating agent to prevent the dimerization of the starting material. This innovation has led to a significant increase in yield from 58% to 92% and has the potential to reduce production costs by 75% by converting a five-step batch process into a single continuous flow process. vcu.edu Such advancements are particularly impactful for the cost-effective manufacturing of pharmaceuticals and agrochemicals at a commercial scale. vcu.edu

The principles of green chemistry are also being applied to peptide synthesis, which can offer insights into creating more sustainable routes for amino-substituted heterocycles. rsc.org Methodologies like liquid-assisted ball-milling avoid the use of toxic solvents and reactants, demonstrating the potential for solid-state reactions to produce complex molecules in an environmentally friendly manner. rsc.org

Synthetic Innovation Key Advantages Potential Impact on 4-Amino-3-chloromethylpyridine Synthesis
Microwave-Assisted Flow Synthesis Continuous processing, reduced reaction times, elimination of intermediate isolation. beilstein-journals.orgMore efficient and less wasteful production.
Novel Dehydrating Agent in Nicotinonitrile Synthesis Increased yield, conversion of batch to continuous process, reduced costs. vcu.eduMore economical and scalable synthesis.
Liquid-Assisted Ball-Milling Avoidance of toxic solvents, reduced waste. rsc.orgGreener and safer manufacturing processes.

Unveiling Novel Chemical Transformations and Reactivity Patterns

The discovery of new chemical reactions and a deeper understanding of existing reactivity patterns are fundamental to advancing synthetic chemistry. For this compound, with its multiple reactive sites, the potential for novel transformations is significant.

One area of active research is the development of selective functionalization methods for the pyridine ring. nih.gov Strategies such as electrophilic halogenation and catalytic C–H borylation allow for the introduction of functional groups at specific positions, which is crucial for creating diverse derivatives for various applications. nih.gov The ability to control the site of reaction, for example, distinguishing between a para-chloro and an ortho-fluoro site during an SNAr step, highlights the sophistication of modern synthetic methods. nih.gov

Recent breakthroughs in aromatic chemistry have also opened up new possibilities. Scientists have developed an electrochemical technique for precise, para-position single-carbon insertion into polysubstituted pyrroles to create pyridine derivatives. scitechdaily.com This method, which operates without external reagents, provides a novel strategy for constructing complex aromatic molecules and could potentially be adapted for the modification of existing pyridine structures. scitechdaily.com The control over the insertion position is achieved through the electronic properties of a nitrogen-protecting group. scitechdaily.com

The study of structurally similar compounds, such as 4-amino-3,5-dichloropyridine, can also provide valuable insights. nih.gov Research on this compound has revealed the importance of intermolecular interactions, such as N—H⋯N hydrogen bonding and π–π stacking, in its crystal structure. nih.govnih.gov Understanding these non-covalent interactions is crucial for predicting and controlling the solid-state properties of related molecules like this compound.

Transformation/Pattern Description Relevance to this compound
Selective C-H Functionalization Introduction of functional groups at specific positions on the pyridine ring. nih.govEnables the synthesis of a wider range of derivatives with tailored properties.
Electrochemical Ring Expansion Single-carbon insertion into pyrroles to form pyridines. scitechdaily.comA potential new route for synthesizing or modifying the pyridine core.
Supramolecular Assembly Understanding intermolecular forces like hydrogen bonding and π-π stacking. nih.govnih.govImportant for crystal engineering and controlling physical properties.

Integration with Automation, High-Throughput Screening, and Artificial Intelligence in Chemical Discovery

The fields of automation, high-throughput screening (HTS), and artificial intelligence (AI) are revolutionizing the process of chemical discovery, from identifying new reactions to designing novel molecules with desired properties.

Automation is increasingly being used to streamline complex synthetic sequences. nih.gov For example, automated continuous flow synthesis has been successfully employed to produce tetrahydronaphthyridines from primary alkylamines, demonstrating the potential for complex, multi-step reactions to be performed without manual intervention. nih.gov This approach not only increases efficiency but also allows for rapid optimization of reaction conditions. nih.gov

High-throughput screening is another powerful tool for discovering new bioactive compounds. researchgate.net By screening large libraries of compounds, such as pyridine derivatives, against biological targets, researchers can quickly identify promising lead molecules. researchgate.netacs.org This technique is essential in the early stages of drug discovery and agrochemical development. nih.govnih.govrsc.orgnih.gov

The integration of AI and machine learning is perhaps the most transformative development. thegradient.pub AI algorithms can analyze vast datasets to predict the properties of virtual compounds, thereby guiding synthetic efforts towards molecules with a higher probability of success. acs.orgresearchgate.net For instance, machine learning models have been used to predict the adsorption capacity of pyridine-based polymers, leading to the discovery of new materials for environmental remediation. acs.org In drug discovery, AI can help pre-screen compounds to avoid undesirable properties and identify novel antibiotic candidates. researchgate.netacs.org Explainable AI (xAI) is also being used to understand the structure-activity relationships that govern molecular aggregation, a key challenge in drug development. researchgate.net

The combination of these technologies creates a powerful new paradigm for chemical research. thegradient.pub "Self-driving laboratories" that use AI to design experiments, which are then carried out by automated systems, have the potential to dramatically accelerate the pace of discovery. thegradient.pub

Technology Application in Chemical Discovery Potential for this compound
Automation/Flow Chemistry Automated synthesis of complex molecules. nih.govRapid and efficient synthesis of derivatives for screening.
High-Throughput Screening (HTS) Rapidly testing large numbers of compounds for biological activity. researchgate.netacs.orgDiscovery of new applications in medicine and agriculture.
Artificial Intelligence (AI)/Machine Learning Predicting molecular properties, designing novel compounds, and optimizing reactions. thegradient.pubacs.orgDesign of novel this compound derivatives with enhanced properties.

Q & A

Q. What are the key considerations for synthesizing 4-Amino-3-chloromethylpyridine in a laboratory setting?

Methodological Answer: Synthesis requires careful selection of reagents and reaction conditions. For example, chloromethylation of pyridine derivatives often involves alkylation agents like chloromethyl ethers or chlorinating agents (e.g., POCl₃) under anhydrous conditions. Reaction temperature (e.g., 0–5°C for exothermic steps) and solvent choice (e.g., dichloromethane for solubility) are critical to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization ensures product purity . Safety protocols, such as using fume hoods and PPE, are essential due to the compound’s irritant properties .

Q. How can researchers ensure the purity of this compound post-synthesis?

Methodological Answer: Purity verification combines analytical techniques:

  • Chromatography : Column chromatography with silica gel (eluent: ethyl acetate/hexane) separates impurities.
  • Spectroscopy : IR confirms functional groups (e.g., NH₂ at ~3300–3470 cm⁻¹, C-Cl at ~700 cm⁻¹). ¹H NMR identifies proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, chloromethyl CH₂ at δ 4.0–4.5 ppm) .
  • Elemental Analysis : Matches calculated vs. observed C, H, N, and Cl percentages to validate molecular composition .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Gloves, lab coats, and safety goggles to prevent skin/eye contact (Skin Irrit. Category 2, STOT SE 3) .
  • Ventilation : Use fume hoods to avoid inhalation (Target Organ: Respiratory system) .
  • Storage : In airtight containers, away from oxidizers, at 2–8°C .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do variations in substituent groups affect the reactivity and physical properties of this compound derivatives?

Methodological Answer: Substituents (e.g., electron-withdrawing -NO₂ or electron-donating -OCH₃) alter electronic density, impacting reactivity:

  • Reactivity : Electron-withdrawing groups reduce nucleophilicity at the amino group, slowing alkylation or acylation reactions.
  • Physical Properties : Substituents influence melting points (e.g., derivatives with -Br show higher m.p. ~274°C vs. -CH₃ at ~259°C) and solubility (polar groups enhance aqueous solubility) .
  • Data Example : Derivatives with -NO₂ substituents exhibit distinct IR peaks at ~1558 cm⁻¹ (N=O stretch) and ¹H NMR shifts for aromatic protons .

Q. What methodologies resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer: Contradictions arise from impurities or overlapping signals. Solutions include:

  • Multi-Technique Cross-Validation : Combine ¹H NMR, ¹³C NMR, and HRMS to resolve ambiguous peaks. For example, HRMS confirms molecular ion [M+H]⁺ to rule out byproducts .
  • DEPT NMR : Differentiates CH₃, CH₂, and CH groups in complex spectra .
  • X-ray Crystallography : Resolves regiochemical ambiguities (e.g., confirming chloromethyl vs. amino group positions) .

Q. What mechanistic insights guide the optimization of this compound synthesis under catalytic conditions?

Methodological Answer: Catalysts like piperidine or triethylamine enhance reaction efficiency:

  • Base Catalysis : Piperidine deprotonates intermediates, accelerating cyclization in multi-step syntheses (e.g., forming hexahydroquinoline derivatives) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 reactions involving the chloromethyl group.
  • Kinetic Studies : Monitoring reaction progress via TLC or in situ IR identifies optimal reaction times (e.g., 6–8 hours for >70% yield) .

Q. How can researchers design experiments to study the stability of this compound under varying pH and temperature?

Methodological Answer:

  • pH Stability : Prepare buffered solutions (pH 2–12) and monitor decomposition via HPLC over 24–72 hours.
  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures (e.g., >150°C for crystalline forms) .
  • Light Sensitivity : Expose samples to UV/visible light and track degradation products via GC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.